2-Bromo-5-chloro-4-nitrobenzyl bromide
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Overview
Description
2-Bromo-5-chloro-4-nitrobenzyl bromide is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and chlorination. The nitration step introduces the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration, bromination, and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
2-Bromo-5-chloro-4-nitrobenzyl bromide has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzyl bromide: Similar in structure but with a hydroxyl group instead of a chlorine atom.
2-Bromo-4-nitrobenzyl bromide: Lacks the chlorine atom present in 2-Bromo-5-chloro-4-nitrobenzyl bromide.
2-Chloro-5-nitrobenzyl bromide: Contains a chlorine atom but lacks the bromine atom
Uniqueness
This compound is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H4Br2ClNO2 |
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Molecular Weight |
329.37 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 |
InChI Key |
JNFKGIGDWZCINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)CBr |
Origin of Product |
United States |
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